molecular formula C20H17N3O3S3 B3300034 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide CAS No. 899967-93-2

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

Cat. No.: B3300034
CAS No.: 899967-93-2
M. Wt: 443.6 g/mol
InChI Key: CJIUWZGGJQEECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring, substituted with a propane-2-sulfonyl benzamide group. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-7-5-6-13(10-14)18(24)23-20-22-16(11-27-20)19-21-15-8-3-4-9-17(15)28-19/h3-12H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIUWZGGJQEECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide has shown significant promise in medicinal chemistry due to its antibacterial, antifungal, and anticancer properties:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating effective inhibition rates. It interferes with bacterial cell wall synthesis and protein production pathways.
  • Antifungal Properties : Studies have highlighted its efficacy against fungal strains such as Candida albicans, where it exhibited comparable inhibition rates to established antifungal agents.
  • Anticancer Potential : Research involving cancer cell lines (e.g., MCF-7 for breast cancer) indicates that the compound can significantly reduce cell viability, suggesting its potential as a therapeutic agent in oncology.

Biological Research

The compound's unique structure allows it to interact with specific biological targets:

  • Mechanism of Action : Its antibacterial effects are attributed to the inhibition of key enzymes involved in cell wall synthesis. Additionally, it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

Material Science

In material science, this compound is being explored for its potential in developing new materials with tailored properties:

  • Polymer Development : The sulfonamide group enhances solubility and bioavailability, making it suitable for incorporation into polymers and coatings that require specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

Objective : Evaluate the antimicrobial efficacy of the compound against a panel of bacterial and fungal strains.

Methodology : Utilized disc diffusion and minimum inhibitory concentration (MIC) assays.

Findings : The compound exhibited potent antimicrobial activity with MIC values lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Activity

Objective : Assess the anticancer effects on breast cancer cells.

Methodology : Employed CCK-8 assays to measure cell viability post-treatment with varying concentrations of the compound.

Findings : Significant reductions in cell viability were observed at higher concentrations, suggesting effective anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Modifications

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Benzothiazole-thiazole 3-(Propane-2-sulfonyl)benzamide C₂₁H₁₆N₄O₃S₃ 492.57
4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Benzothiazole-thiazole 4-(Azepane-1-sulfonyl)benzamide C₂₃H₂₂N₄O₃S₃ 498.63
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Thiazole-triazole 5-[(4-Methyltriazolyl)sulfanyl]benzamide C₁₄H₁₃N₇O₂S₂ 407.45
EMAC2060 (2-{4-methoxy-3-[(E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl}benzamide bromide) Thiazole-hydrazinylidene Bromide-substituted benzamide C₂₆H₂₂BrN₅O₃S 584.45
Filapixant (INN: 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) Thiazole-pyrimidine Trifluoromethylpyrimidinyl-ethyl group C₂₆H₂₇F₃N₆O₃S 560.59

Key Observations :

  • The target compound and its azepane-sulfonyl analog () share identical benzothiazole-thiazole cores but differ in sulfonyl substituents (propane-2-sulfonyl vs. azepane-1-sulfonyl). The azepane variant’s higher molecular weight (498.63 vs. 492.57) suggests enhanced lipophilicity, which may influence membrane permeability.
  • AB4 () replaces the benzothiazole with a triazole-sulfanyl group, reducing molecular weight (407.45) and altering electronic properties. Its similarity score of 0.500 to the target compound indicates moderate structural overlap.
  • Filapixant () incorporates a trifluoromethylpyrimidine group, targeting purinoreceptors, and exhibits a distinct pharmacological profile compared to the target compound.

Key Insights :

  • The target compound’s benzothiazole-thiazole core aligns with kinase inhibitor scaffolds, as seen in N-(1,3-benzothiazol-2-yl)benzamide derivatives ().
  • kinase).
  • AB4’s lower molecular weight correlates with reduced potency compared to bulkier sulfonyl-substituted analogs.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological activity:

  • Benzothiazole and Thiazole Rings: These heterocyclic structures are known for their ability to interact with biological targets, enhancing the compound's therapeutic potential.
  • Sulfonamide Group: This moiety is often associated with antibacterial properties.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors involved in various biochemical pathways, similar to other benzothiazole derivatives.
  • Cell Cycle Modulation: Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundIC50 (μM)Cell Line
4f3.58 - 15.36MCF-7 (Breast Cancer)
4f0.071 - 0.194BRAF/VEGFR Inhibition

In a study focusing on dual inhibitors targeting BRAF and VEGFR-2, compounds similar to this compound demonstrated remarkable cytotoxicity and selectivity against cancer cells compared to normal cell lines .

Antimicrobial Activity

The compound has shown potential as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways. Comparative studies have demonstrated efficacy against:

MicroorganismActivity
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anti-inflammatory Properties

Similar benzothiazole derivatives have been studied for their anti-inflammatory effects. The proposed mechanism includes:

  • Inhibition of Cyclooxygenase Enzymes: This action reduces the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

  • Cytotoxicity Studies: A series of benzothiazole compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compound 4f showed significant inhibitory effects on both BRAF and VEGFR pathways, indicating its potential as a dual-targeting agent .
  • Antimicrobial Testing: A comprehensive antimicrobial evaluation revealed that compounds with similar structures exhibited varying degrees of activity against common pathogens, highlighting the importance of structural modifications in enhancing efficacy .
  • Structure-Activity Relationship (SAR): Investigations into SAR have indicated that modifications in the thiazole and benzothiazole rings can significantly impact biological activity, suggesting pathways for developing more potent derivatives .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves refining reaction conditions and purification strategies. For example:

  • Solvent Selection : Pyridine is commonly used as both solvent and base for amide bond formation (e.g., coupling 5-chlorothiazol-2-amine with acyl chlorides) . Alternative solvents (e.g., DMF or THF) may reduce side reactions.
  • Catalyst Use : Copper(I)-catalyzed click chemistry (as in ) can enhance regioselectivity in heterocyclic systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity .
  • Monitoring : TLC analysis (e.g., using UV-active spots) ensures reaction completion .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry and confirms hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent environments (e.g., sulfonyl groups at δ 3.1–3.3 ppm for –SO2_2) .
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm1^{-1}) .
  • Elemental Analysis : Validates stoichiometric purity (e.g., C, H, N, S content) .

Advanced: How do structural modifications influence enzyme inhibition (e.g., PFOR)?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., –SO2_2) on the benzamide moiety enhance electrostatic interactions with PFOR’s active site .
  • Heterocyclic Variations : Replacing benzothiazole with triazole (as in ) alters binding affinity; docking studies can predict steric/complementary interactions .
  • Activity Assays : Compare IC50_{50} values against wild-type/mutant PFOR enzymes to identify critical structural motifs .

Advanced: How can crystallographic and computational data discrepancies be resolved?

Methodological Answer:

  • Cross-Validation : Refine XRD-derived bond lengths/angles against density functional theory (DFT)-optimized geometries .
  • Hydrogen Bond Analysis : Compare experimental (XRD) intermolecular interactions (e.g., C–H···F/O) with molecular dynamics simulations .
  • Error Margins : Statistically assess RMSD values between experimental and modeled structures to identify systematic biases .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Acylation Byproducts : Excess acyl chloride may form esters; control via stoichiometric pyridine addition .
  • Oxidation : Thiazole sulfur oxidation is minimized by inert atmospheres (N2_2/Ar) .
  • Purification : Silica gel chromatography removes unreacted amines or acyl chlorides .

Advanced: What strategies analyze intermolecular interactions in crystal packing?

Methodological Answer:

  • Hydrogen Bond Metrics : Use software (e.g., Mercury) to quantify N–H···N and C–H···O/F interactions from XRD data .
  • Hirshfeld Surface Analysis : Maps close contacts (e.g., π-π stacking in benzothiazole-thiazole systems) .
  • Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) assess dynamic vs. static disorder .

Basic: How to design SAR studies for PFOR-targeted derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., –CF3_3, –OCH3_3) on benzamide .
  • Bioassay Workflow : Test inhibition via anaerobic PFOR activity assays (measuring pyruvate:ferredoxin oxidoreductase activity) .
  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against IC50_{50} to identify trends .

Advanced: Can flow chemistry enhance synthesis scalability?

Methodological Answer:

  • Continuous Flow Setup : Use microreactors for precise control of residence time and temperature (e.g., Omura-Sharma-Swern oxidation in ) .
  • In-line Monitoring : UV/Vis or IR sensors detect intermediates, enabling real-time adjustments .
  • Case Study : Scale-up thiazole-amine coupling via flow to reduce batch variability .

Basic: What stability considerations apply during storage?

Methodological Answer:

  • Temperature : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis .
  • Light Sensitivity : Amber vials protect against UV-induced degradation of sulfonyl groups .
  • Analytical Checks : Periodic HPLC-MS monitors decomposition (e.g., sulfone → sulfoxide) .

Advanced: How to model the compound’s PFOR binding mode?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger to simulate binding poses (e.g., benzothiazole-thiazole stacking with flavin cofactors) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability .
  • Mutagenesis Validation : Compare docking predictions with PFOR mutants (e.g., Arg→Ala substitutions disrupting H-bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(propane-2-sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.